molecular formula C13H14N2OS2 B2451063 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920250-62-0

1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2451063
CAS No.: 920250-62-0
M. Wt: 278.39
InChI Key: LYMLUPOUZKZALK-UHFFFAOYSA-N
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Description

The compound “1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a quinazolinone structure, which is a type of heterocyclic compound that is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiophene ring and the quinazolinone structure could potentially undergo various types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined through various laboratory tests .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(thiophen-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is related to various synthesized derivatives with potential biological activities. Studies have focused on synthesizing and characterizing similar thioxoquinazolinone derivatives to explore their antimicrobial, anticonvulsant, and anticancer properties. For instance, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid showed broad-spectrum antimicrobial activity and significant anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Similarly, compounds demonstrating significant antibacterial activity against various strains were synthesized, indicating the potential for these compounds in developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).

Anticancer Potential

Research into the synthesis of thiophene-quinoline derivatives adopting a click chemistry approach has led to the identification of potent and selective cytotoxic agents against various human cancer cell lines, highlighting the anticancer potential of these compounds. This research underscores the relevance of such compounds in developing new anticancer therapies (Dina I. A. Othman et al., 2019).

Antimicrobial Activities

Studies have shown that synthesized thioxoquinazolinone derivatives possess significant antimicrobial activities, with some compounds demonstrating higher antibacterial activities compared to standard drugs. This suggests the compounds' effectiveness in combating microbial infections and their potential as leads for new antimicrobial agents development (Osarodion Peter Osarumwense, 2022).

Anti-inflammatory and Analgesic Evaluation

Derivatives of 2-thioxoquinazolin-4(3H)-one have also been evaluated for their anti-inflammatory and analgesic properties. Certain compounds have shown to exhibit excellent anti-inflammatory activity, with significant activity compared to standard drugs like diclofenac sodium. This indicates the potential of these compounds in developing new anti-inflammatory and analgesic drugs (A. Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would likely involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for causing harm to the environment. These factors would likely be assessed through various safety tests .

Future Directions

The future directions for research on this compound could involve further studying its synthesis process, exploring its potential uses, and investigating its safety and efficacy .

Properties

IUPAC Name

4-sulfanylidene-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-13-14-12(17)10-5-1-2-6-11(10)15(13)8-9-4-3-7-18-9/h3-4,7H,1-2,5-6,8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMLUPOUZKZALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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